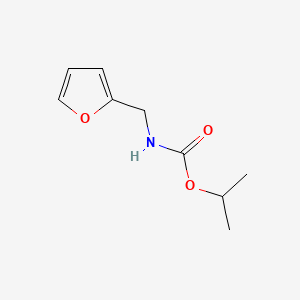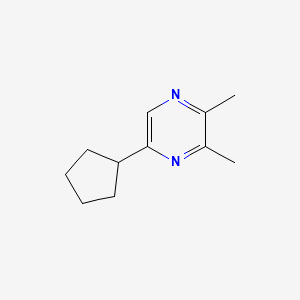
Bunaftine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bunaftine hydrochloride can be synthesized through a series of chemical reactions involving naphthalene derivatives. One common method involves the reaction of p-tert-butyl benzyl chloride with N-methyl-1-naphthyl methylamine under the catalysis of a phase transfer catalyst in water as the reaction solvent . This method is preferred due to its simplicity, high yield, and minimal environmental pollution .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process involves large-scale reactions in controlled environments to ensure high purity and yield. The use of phase transfer catalysts and water as a solvent makes the process environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
Bunaftine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce naphthalene derivatives with additional oxygen atoms, while reduction reactions may produce more hydrogenated forms of the compound.
科学的研究の応用
Bunaftine hydrochloride has a wide range of scientific research applications, including:
作用機序
Bunaftine hydrochloride exerts its effects by prolonging the refractory period of the heart, which helps stabilize abnormal heart rhythms . It achieves this by blocking potassium channels in the heart, which slows down the repolarization process and prevents premature contractions . This mechanism is similar to other class III antiarrhythmic agents, but this compound is unique in its specific molecular structure and binding properties .
類似化合物との比較
Similar Compounds
Some compounds similar to bunaftine hydrochloride include:
Amiodarone: Another class III antiarrhythmic agent used to treat various types of cardiac arrhythmias.
Quinidine: A class IA antiarrhythmic agent that increases action potential duration and prolongs the QT interval.
Flecainide: A class IC antiarrhythmic agent used to prevent and treat abnormally fast heart rates.
Uniqueness
This compound is unique in its specific molecular structure, which allows it to effectively block potassium channels and prolong the refractory period of the heart . This makes it particularly effective in treating certain types of arrhythmias that may not respond well to other antiarrhythmic agents .
特性
| 58779-43-4 | |
分子式 |
C21H31ClN2O |
分子量 |
362.9 g/mol |
IUPAC名 |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N2O.ClH/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;/h8-14H,4-7,15-17H2,1-3H3;1H |
InChIキー |
KUTAVPAGPDWFKS-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




